![molecular formula C15H10N4O2S2 B2580367 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034243-86-0](/img/structure/B2580367.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups and heterocyclic rings, including a 1,2,4-oxadiazole ring, a thiophene ring, and a benzo[d]thiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide” is complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . The thiophene and benzo[d]thiazole rings are sulfur-containing heterocycles .
Scientific Research Applications
Drug Discovery
The compound, being a derivative of 1,2,4-oxadiazole, has been studied extensively in the field of drug discovery . The five-membered 1,2,4-oxadiazole heterocyclic ring has unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development .
Anti-Inflammatory and Analgesic Activities
Some derivatives of benzo[d]thiazole-2-carboxamide have shown anti-inflammatory and analgesic activities . Although the specific compound isn’t directly referenced, it’s plausible that it could have similar properties due to its structural similarity.
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, including the compound , have shown a broad spectrum of agricultural biological activities . They have been evaluated for their nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Activity
Several 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice . This suggests potential applications in the development of novel antibacterial agents.
Potential Agonists of Peroxisome Proliferator-Activated Receptors
Some 1,2,4-oxadiazole derivatives have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . These receptors play crucial roles in the regulation of cellular differentiation, development, and metabolism.
Cytotoxic Activity
Although not directly related to the specific compound , it’s worth noting that some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . Given the structural similarities, it’s possible that the compound could have similar properties.
Safety and Hazards
The safety and hazards associated with “N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide” are not available in the retrieved data.
Future Directions
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to interact with various targets leading to different biological effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c1-8-16-13(21-19-8)9-6-7-22-14(9)18-12(20)15-17-10-4-2-3-5-11(10)23-15/h2-7H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANVSTMWQJBKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide |
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